

Spectroscopic Profile of 1-Cyanovinyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: 1-Cyanovinyl acetate

Cat. No.: B1194761

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-cyanovinyl acetate** (CAS No: 3061-65-2), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for **1-cyanovinyl acetate** is summarized in the tables below, providing a clear reference for compound identification and characterization.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for **1-Cyanovinyl Acetate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.85	d	2.0	=CH ₂ (geminal, trans to CN)
5.65	d	2.0	=CH ₂ (geminal, cis to CN)
2.20	s	-	-CH ₃

Solvent: CDCl_3 , Reference: Tetramethylsilane (TMS) at 0.00 ppm.

^{13}C NMR Data

Table 2: ^{13}C NMR Spectroscopic Data for **1-Cyanovinyl Acetate**

Chemical Shift (δ) ppm	Assignment
166.5	$\text{C}=\text{O}$ (ester)
131.0	$=\text{C}(\text{CN})\text{O}-$
116.0	$=\text{CH}_2$
114.5	$-\text{CN}$
20.5	$-\text{CH}_3$

Solvent: CDCl_3

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **1-Cyanovinyl Acetate**

Wavenumber (cm^{-1})	Intensity	Assignment
2230	Strong	$\text{C}\equiv\text{N}$ stretch
1770	Strong	$\text{C}=\text{O}$ stretch (ester)
1640	Medium	$\text{C}=\text{C}$ stretch (alkene)
1200	Strong	$\text{C}-\text{O}$ stretch (ester)

Sample Preparation: Neat liquid film

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for **1-Cyanovinyl Acetate**

m/z	Relative Intensity (%)	Assignment
111	15	[M] ⁺ (Molecular Ion)
69	100	[M - C ₂ H ₂ O] ⁺
43	80	[CH ₃ CO] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-cyanovinyl acetate** (5-25 mg) in a deuterated solvent (e.g., CDCl₃, ~0.75 mL) is prepared in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

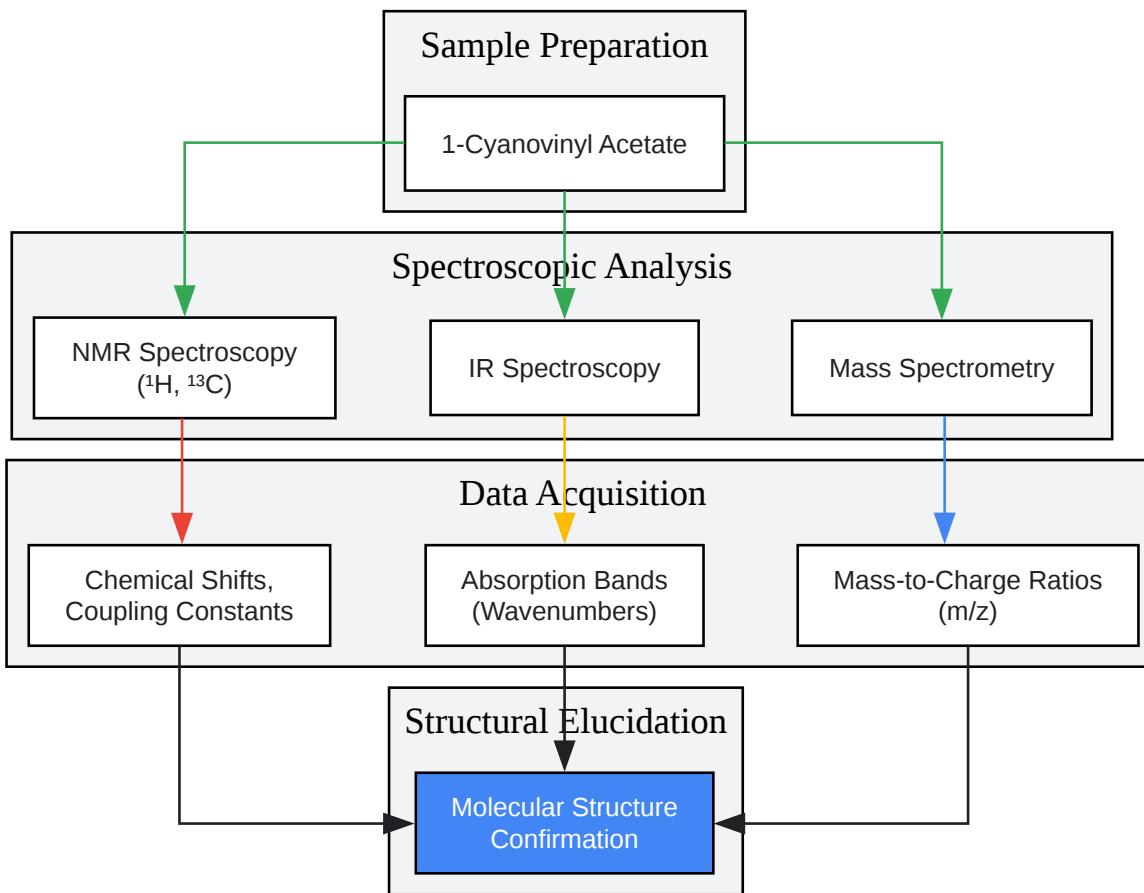
A drop of neat **1-cyanovinyl acetate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is introduced into the ion source where it is bombarded with a beam of electrons (typically 70 eV). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The logical flow of obtaining and interpreting spectroscopic data for compound characterization is illustrated below.



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